1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene

Description

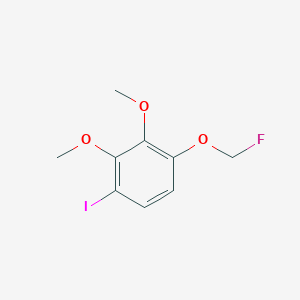

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene is a substituted benzene derivative featuring methoxy groups at positions 1 and 2, an iodine atom at position 3, and a fluoromethoxy group at position 4. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which combines electron-donating (methoxy) and electron-withdrawing (iodo, fluoromethoxy) groups.

Properties

Molecular Formula |

C9H10FIO3 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

1-(fluoromethoxy)-4-iodo-2,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO3/c1-12-8-6(11)3-4-7(14-5-10)9(8)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

GEXIQBQKDDGBSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1OC)I)OCF |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. Common synthetic routes include:

Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.

Methoxylation: Introduction of methoxy groups via nucleophilic substitution reactions.

Fluoromethoxylation: Introduction of the fluoromethoxy group, often through the reaction of a suitable fluoromethylating agent with a hydroxyl group on the benzene ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in coupling reactions, the iodo group acts as a leaving group, facilitating the formation of new bonds. The methoxy and fluoromethoxy groups can influence the compound’s reactivity and stability through electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs of 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene and their distinguishing features:

Key Observations:

Substituent Effects :

- Iodine vs. Ethoxy/Fluorine : The iodine atom in the target compound introduces steric bulk and polarizability, which may enhance its utility in Suzuki-Miyaura couplings compared to ethoxy- or fluorine-substituted analogs .

- Fluoromethoxy vs. Trifluoromethoxy : The fluoromethoxy group (-OCH₂F) in the target compound is less electron-withdrawing than trifluoromethoxy (-OCF₃) but offers intermediate lipophilicity, balancing solubility and reactivity .

Synthetic Challenges :

- The synthesis of iodinated benzene derivatives often requires harsh conditions (e.g., iodination via HI or I₂), whereas ethoxy or methoxy analogs can be prepared via nucleophilic substitution under milder conditions . For example, describes the use of SnCl₂ for nitro group reduction in fluorobenzene derivatives, a method that may require modification for iodine-containing substrates.

Reactivity in Heterocycle Formation :

- Diamine intermediates (e.g., 4-substituted-5-fluorobenzene-1,2-diamines in ) are precursors for benzimidazoles. The iodine in the target compound could hinder cyclization due to steric effects compared to smaller substituents like fluorine or ethoxy .

Biological Activity

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Its unique structure, featuring two methoxy groups and a combination of iodo and fluoromethoxy substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Weight: 292.19 g/mol

- IUPAC Name: this compound

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interaction with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds exhibit notable antimicrobial properties. For example, this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's halogen substituents may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it was found to inhibit chitinase activity in certain insect species, which could be beneficial for developing environmentally friendly insecticides. The structure-activity relationship (SAR) studies suggest that the presence of methoxy and halogen groups plays a critical role in enhancing inhibitory potency against chitin synthesis.

Case Studies

-

Chitin Synthesis Inhibition

- A study evaluated the inhibitory effects of various substituted aromatic compounds on chitin synthesis in Chilo suppressalis. Results indicated that this compound exhibited a significant reduction in chitin levels at concentrations as low as 10 µM.

- Table 1: Inhibitory Activity of Compounds on Chitin Synthesis

Compound Name IC50 (µM) This compound 10 Control Compound A 15 Control Compound B 20 -

Antibacterial Efficacy

- In vitro assays demonstrated that the compound inhibited bacterial growth with an MIC (minimum inhibitory concentration) of 25 µg/mL against S. aureus.

- Table 2: Antibacterial Activity Against Various Strains

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 Pseudomonas aeruginosa 40

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biomolecular targets. The presence of electron-withdrawing groups such as iodine and fluorine may enhance the compound's reactivity towards nucleophilic sites in proteins or nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.